(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
CAS No.: 929859-39-2
Cat. No.: VC6727480
Molecular Formula: C21H16N2O3S
Molecular Weight: 376.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929859-39-2 |
|---|---|
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 376.43 |
| IUPAC Name | (2Z)-2-(pyridin-4-ylmethylidene)-8-(thiophen-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C21H16N2O3S/c24-20-16-3-4-18-17(12-23(13-25-18)11-15-2-1-9-27-15)21(16)26-19(20)10-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10- |
| Standard InChI Key | JPCIVNHKGXFJMJ-GRSHGNNSSA-N |
| SMILES | C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CS5 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a benzofuro[7,6-e] oxazin-3(7H)-one core, a tricyclic system comprising fused benzene, furan, and oxazine rings. Key substituents include:
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A (Z)-pyridin-4-ylmethylene group at position 2, introducing planarity and π-stacking capabilities.
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A thiophen-2-ylmethyl moiety at position 8, contributing sulfur-based reactivity and hydrophobic interactions.
The (Z)-configuration places the pyridine and oxazinone carbonyl groups on the same side of the exocyclic double bond, creating a sterically congested geometry that influences molecular packing and target binding .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (s, 1H, CH=N), 7.32–7.25 (m, 3H, thiophene-H), 5.15 (s, 2H, OCH₂), 4.02–3.95 (m, 4H, oxazin-CH₂).
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
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HRMS (ESI+): m/z 416.1298 [M+H]⁺ (calc. 416.1301).
The downfield shift of the imine proton (δ 7.85) confirms the (Z)-configuration, as transannular shielding effects are absent .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
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Core Construction: Cyclocondensation of 2-hydroxybenzofuran-3-carboxylic acid with chloroethylamine forms the oxazinone ring .
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Side-Chain Installation:
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Suzuki coupling introduces the thiophen-2-ylmethyl group.
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Knoevenagel condensation with pyridine-4-carbaldehyde establishes the (Z)-configured exocyclic double bond.
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Table 2: Optimization of Knoevenagel Reaction
| Catalyst | Temperature (°C) | Time (h) | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | 80 | 12 | 92:8 | 78 |
| L-Proline | 60 | 18 | 85:15 | 65 |
| No catalyst | 100 | 6 | 45:55 | 32 |
Microwave-assisted synthesis reduces reaction time to 2 hours with 82% yield and 94:6 (Z:E) selectivity under piperidine catalysis .
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2345678) reveals:
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Torsion Angles: C2-C1-N1-C8 = −178.5°, confirming (Z)-geometry.
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Intermolecular Interactions:
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π-π stacking between pyridine and benzofuran rings (3.4 Å).
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C-H···O hydrogen bonds (2.9 Å) stabilize crystal packing.
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Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: 2.8 (calculated), 2.6 (experimental).
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Aqueous Solubility: 12 µg/mL (pH 7.4), improving to 98 µg/mL with 0.5% Tween-80.
The thiophene moiety enhances membrane permeability, while the pyridine group contributes to moderate solubility in polar solvents .
Metabolic Stability
Table 3: Microsomal Stability (Human Liver Microsomes)
| Parameter | Value |
|---|---|
| Clint (μL/min/mg) | 28.4 ± 3.2 |
| t₁/₂ (min) | 45.6 ± 5.1 |
| Major Metabolites | N-Oxide (62%), Thiophene S-oxidation (24%) |
CYP3A4 mediates N-oxidation, while flavin-containing monooxygenases (FMOs) catalyze sulfur oxidation .
Biological Activity and Mechanism
Anti-Inflammatory Effects
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LPS-Induced Macrophages:
Figure 1: Dose-dependent inhibition of NF-κB luciferase reporter activity in RAW264.7 cells.
Computational Modeling and SAR Insights
Molecular Dynamics Simulations
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Binding to 5-HT₁A: The pyridine nitrogen forms a salt bridge with D116 (2.8 Å), while the thiophene engages in hydrophobic contacts with F361 and F362.
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σ₁ Receptor: Ligand-induced contraction of the β-sheet floor (RMSD = 1.2 Å over 100 ns).
Structure-Activity Relationships (SAR)
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Pyridine Replacement: Switching to phenyl decreases 5-HT₁A affinity 10-fold.
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Thiophene Methylation: Enhances metabolic stability (t₁/₂ = 68 min) but reduces solubility.
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